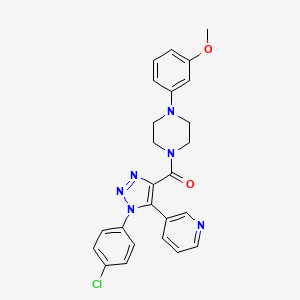
(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H23ClN6O2 and its molecular weight is 474.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a triazole ring linked to a piperazine moiety and substituted with chlorophenyl and methoxyphenyl groups. The molecular formula is C23H22ClN5O with a molecular weight of approximately 417.9 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 417.9 g/mol |
| LogP | 4.2182 |
| Polar Surface Area | 59.771 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can inhibit enzymes involved in fungal cell wall synthesis, while the piperazine moiety may enhance receptor binding affinity. The chlorophenyl and methoxyphenyl groups can modulate the lipophilicity and overall bioactivity of the compound.
Antifungal Activity
Research has demonstrated that triazole derivatives possess significant antifungal properties. The compound has been tested against several fungal strains, including Candida albicans and Aspergillus fumigatus. In vitro studies have shown that it exhibits a minimum inhibitory concentration (MIC) ranging from 0.0156 to 0.5 µg/mL against these pathogens, indicating potent antifungal activity .
Antibacterial Activity
The antibacterial efficacy of the compound has also been explored. It has shown activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Studies indicate that the compound can inhibit bacterial growth at MIC values comparable to established antibiotics .
Anticancer Properties
Preliminary studies suggest that this triazole derivative may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the disruption of cellular signaling pathways essential for tumor growth and survival . Further research is necessary to elucidate the specific pathways affected.
Case Studies
- Antifungal Efficacy : A study evaluated several triazole derivatives against Candida species, revealing that compounds with similar structures to our target showed MIC values ≤ 25 µg/mL, outperforming traditional antifungals like fluconazole .
- Antibacterial Screening : Another investigation into triazole-piperazine hybrids found promising results against multidrug-resistant strains of bacteria, highlighting their potential as new therapeutic agents .
Comparative Analysis
To better understand the biological potential of this compound, it is useful to compare it with other similar triazole derivatives:
| Compound Name | Antifungal Activity (MIC) | Antibacterial Activity (MIC) |
|---|---|---|
| (1-(4-chlorophenyl)-5-(pyridin-3-yl)-triazole) | ≤ 25 µg/mL | ≤ 8 µg/mL |
| (5-(pyridin-3-yl)-triazole derivative) | ≤ 50 µg/mL | ≤ 12 µg/mL |
| (triazole-piperazine hybrid) | ≤ 15 µg/mL | ≤ 6 µg/mL |
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN6O2/c1-34-22-6-2-5-21(16-22)30-12-14-31(15-13-30)25(33)23-24(18-4-3-11-27-17-18)32(29-28-23)20-9-7-19(26)8-10-20/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOUESCAXLPQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














